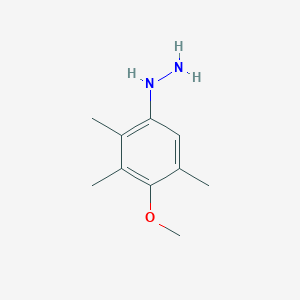

4-Hydrazino-2,3,6trimethylanisole

Description

Significance of Arylhydrazine Scaffolds in Chemical Research

Arylhydrazines are a class of organic compounds that serve as exceptionally valuable building blocks in the synthesis of a multitude of nitrogen-containing heterocycles. nih.gov Their utility stems from the reactive N-N bond and the nucleophilic nitrogen atoms, which can participate in a wide array of cyclization and coupling reactions.

Perhaps the most iconic application of arylhydrazines is the Fischer indole (B1671886) synthesis , a reaction discovered in 1883 that remains one of the most reliable and widely used methods for constructing the indole nucleus. wikipedia.orgbyjus.com In this reaction, an arylhydrazine is condensed with an aldehyde or ketone under acidic conditions to form an indole, a privileged scaffold in medicinal chemistry due to its presence in numerous pharmaceuticals and biologically active natural products. wikipedia.orgthermofisher.com The substitution pattern on the arylhydrazine directly translates to the substitution on the resulting indole, allowing for the generation of diverse molecular architectures. rsc.org

Beyond indole synthesis, arylhydrazines are precursors to other important heterocyclic systems such as pyrazoles, indazoles, and quinazolines. nih.gov They also function as versatile arylation agents in various cross-coupling reactions, where the hydrazine (B178648) group is eliminated to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The biological significance of molecules derived from arylhydrazines is vast, with derivatives exhibiting properties ranging from antimicrobial and anti-inflammatory to acting as crucial inhibitors in biological pathways. researchgate.net

Contextualizing Substituted Anisole (B1667542) Derivatives in Synthetic Strategies

Anisole and its derivatives are fundamental structural units found in a plethora of natural products, pharmaceuticals, and functional materials. nih.gov The methoxy (B1213986) group (-OCH₃) of the anisole moiety is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This directing effect is a cornerstone of synthetic strategy, enabling regioselective functionalization of the benzene (B151609) ring.

The development of efficient methods for synthesizing and modifying substituted anisoles is a topic of continuous research. nih.gov C-H activation and alkylation of anisoles, for instance, represent an atom-efficient route to complex molecules. nih.gov The anisole framework is not merely a passive scaffold; it can be a key pharmacophore or a synthetic handle for further transformations. For example, the methoxy group can be cleaved to reveal a phenol (B47542), providing a site for further functionalization or for mimicking the structure of natural phenolic compounds like tyrosine.

In the context of 4-Hydrazino-2,3,6-trimethylanisole, the anisole backbone provides a sterically hindered and electronically rich environment. The interplay between the strong activating methoxy group and the moderately activating methyl groups dictates the reactivity of the aromatic ring and influences the properties of the hydrazine moiety.

Research Imperatives for Hydrazino-Substituted Aromatic Compounds

The study of hydrazino-substituted aromatic compounds is driven by several key research imperatives, primarily centered on their utility in synthesis and their potential biological activities. The hydrazine group is a versatile functional handle that can be readily converted into other functionalities or incorporated into larger, more complex molecular systems.

A major focus is the development of novel synthetic methodologies that utilize the unique reactivity of the hydrazino group. nih.govresearchgate.net This includes their use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org Furthermore, arylhydrazines are key reagents in the synthesis of hydrazones, which are themselves an important class of compounds with a wide spectrum of biological activities, including antifungal and α-glucosidase inhibitory effects. acs.orgorganic-chemistry.org

The search for new therapeutic agents is another powerful driver. Hydrazino- and hydrazone-containing compounds are continuously explored for their potential as anticonvulsant, antidepressant, analgesic, and antimicrobial agents. researchgate.net The ability to systematically modify the aromatic substitution pattern, as seen in 4-Hydrazino-2,3,6-trimethylanisole, allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. Research into compounds like this, even if theoretical, is essential for expanding the accessible chemical space for drug discovery and materials science. rsc.org

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of 4-Hydrazino-2,3,6-trimethylanisole

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Appearance | Predicted to be a solid or oil, potentially colorless to pale yellow |

| Predicted LogP | 2.5 (Approximate) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Table 2: Predicted Spectroscopic Data for 4-Hydrazino-2,3,6-trimethylanisole

| Spectrum | Predicted Chemical Shifts (δ) and Multiplicities |

| ¹H NMR | ~7.0-7.2 ppm (s, 1H, Ar-H), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 3H, -OCH₃), ~3.5-4.0 ppm (br s, 1H, -NH-), ~2.2-2.4 ppm (s, 9H, 3 x Ar-CH₃) |

| ¹³C NMR | ~150-155 ppm (C-O), ~140-145 ppm (C-N), ~120-135 ppm (other aromatic C), ~115-120 ppm (aromatic CH), ~60 ppm (-OCH₃), ~15-20 ppm (Ar-CH₃) |

Plausible Synthetic Pathway

A logical synthetic route to 4-Hydrazino-2,3,6-trimethylanisole would start from a corresponding aniline (B41778), which is converted to a diazonium salt and subsequently reduced. The synthesis of the required precursor, 4-amino-2,3,6-trimethylanisole, can be envisioned from 2,3,6-trimethylphenol (B1330405).

Methylation: 2,3,6-trimethylphenol is treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2,3,6-trimethylanisole .

Nitration: The resulting anisole is nitrated. The methoxy group is a strong ortho-, para-director. Since the ortho positions are sterically hindered by methyl groups and the para position is unsubstituted, nitration with nitric acid and sulfuric acid is expected to selectively yield 4-nitro-2,3,6-trimethylanisole (B8569563) .

Reduction: The nitro group is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or reduction with a metal in acid (e.g., Sn/HCl), to give 4-amino-2,3,6-trimethylanisole .

Diazotization and Reduction: The amine is then subjected to diazotization with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form an intermediate diazonium salt. byjus.comorganic-chemistry.org This unstable intermediate is then reduced in situ, for example with tin(II) chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃), to afford the final product, 4-Hydrazino-2,3,6-trimethylanisole . wikipedia.orgunacademy.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(4-methoxy-2,3,5-trimethylphenyl)hydrazine |

InChI |

InChI=1S/C10H16N2O/c1-6-5-9(12-11)7(2)8(3)10(6)13-4/h5,12H,11H2,1-4H3 |

InChI Key |

IJACVEYDOVCMJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)NN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazino 2,3,6 Trimethylanisole

Multi-Step Synthesis from 2,3,6-Trimethylanisole Precursors

The formation of 4-Hydrazino-2,3,6-trimethylanisole is achieved through a sequence of chemical transformations starting from a substituted anisole (B1667542). This process involves the introduction and subsequent modification of functional groups on the aromatic ring to yield the final hydrazine (B178648) product. The key stages include the synthesis of the anisole precursor, nitration, reduction of the nitro group to an amine, diazotization of the resulting amine, and finally, reduction of the diazonium salt.

Synthesis of 2,3,6-Trimethylanisole

The initial precursor, 2,3,6-trimethylanisole, is itself synthesized from a corresponding phenolic compound. This foundational step establishes the core trimethyl-substituted benzene (B151609) ring structure.

2,3,6-Trimethylanisole is prepared from 2,3,6-trimethylphenol (B1330405) through an alkylation reaction. wikipedia.org A widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol (B47542) by a strong base, such as sodium hydride, to form a sodium phenoxide. youtube.com This phenoxide then acts as a nucleophile, attacking an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether, 2,3,6-trimethylanisole. wikipedia.orgyoutube.com The reaction is versatile and can be carried out in solvents like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com An alternative industrial method involves the gas-phase methylation of m-cresol (B1676322) with methanol (B129727) over solid acid catalysts. wikipedia.orgchemicalbook.com

Table 1: Williamson Ether Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactants | 2,3,6-Trimethylphenol, Alkylating Agent (e.g., Methyl Iodide) |

| Base | Strong Base (e.g., Sodium Hydride) youtube.com |

| Mechanism | SN2 Nucleophilic Substitution wikipedia.org |

| Solvent | Acetonitrile, N,N-dimethylformamide byjus.com |

| Temperature | 50-100 °C byjus.com |

| Reaction Time | 1-8 hours byjus.com |

Electrophilic Nitration of 2,3,6-Trimethylanisole to 4-nitro-2,3,6-trimethylanisole (B8569563)

The next step involves the introduction of a nitro group onto the 2,3,6-trimethylanisole ring through electrophilic aromatic substitution. The nitration of similar aromatic compounds, such as mesitylene (B46885) (1,3,5-trimethylbenzene), is often achieved using a mixture of nitric acid and sulfuric acid. google.comchemicalbook.com This nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The directing effects of the methoxy (B1213986) and methyl groups on the anisole ring guide the substitution primarily to the para position (position 4), yielding 4-nitro-2,3,6-trimethylanisole. The reaction conditions, such as temperature, must be carefully controlled to achieve selective mononitration and prevent over-nitration or side reactions. chemicalbook.cominlibrary.uz

Reduction of Nitro Group to Amino Functionality: Synthesis of 4-amino-2,3,6-trimethylanisole

The nitro group of 4-nitro-2,3,6-trimethylanisole is then reduced to an amino group to form 4-amino-2,3,6-trimethylanisole. This transformation is a crucial step in preparing the molecule for the subsequent diazotization reaction. A common and effective method for this reduction is catalytic hydrogenation. nih.govgoogle.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. google.comresearchgate.net The reaction is generally carried out in a solvent like methanol or ethanol (B145695) under pressure. google.com This method is often preferred due to its high efficiency and the production of clean products. researchgate.net

Table 2: Catalytic Hydrogenation for Nitro Group Reduction

| Parameter | Condition |

|---|---|

| Reactant | 4-nitro-2,3,6-trimethylanisole |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Carbon (Pd/C), Nickel (Ni) google.comresearchgate.net |

| Solvent | Methanol, Ethanol google.com |

| Product | 4-amino-2,3,6-trimethylanisole |

Diazotization of 4-amino-2,3,6-trimethylanisole

The amino group of 4-amino-2,3,6-trimethylanisole is converted into a diazonium salt in a process known as diazotization. researchgate.net This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures, usually between 0 and 5 °C. google.com The resulting diazonium salt solution is highly reactive and is generally used immediately in the next step without isolation. researchgate.net Alternative diazotizing agents like tert-butyl nitrite (TBN) or nitrosylsulfuric acid can also be employed, sometimes in organic solvents, especially for amines that are sparingly soluble in aqueous acid. researchgate.netgoogle.com

Reduction of Diazonium Salt to 4-Hydrazino-2,3,6-trimethylanisole

The final step in the synthesis is the reduction of the diazonium salt to the target compound, 4-Hydrazino-2,3,6-trimethylanisole. A common reagent for this transformation is stannous chloride (tin(II) chloride) in the presence of a strong acid like hydrochloric acid. stackexchange.comdoubtnut.comdoubtnut.com The diazonium salt solution is added to a solution of stannous chloride, leading to the formation of the corresponding hydrazine derivative. google.com Another method involves the use of sodium sulfite (B76179), where the diazonium salt reacts to form a sulfonate intermediate which is then hydrolyzed under acidic conditions to yield the hydrazine. google.com More recently, milder, metal-free reduction methods using reagents like ascorbic acid have also been developed for the synthesis of hydrazines from diazonium salts. durham.ac.uk

Advanced and Green Chemistry Approaches in Substituted Phenylhydrazine (B124118) Synthesis

Catalytic Hydrogenation Systems for Hydrazine Formation

Catalytic hydrogenation represents a significant advancement in the synthesis of phenylhydrazines. This method can be applied to the reduction of a diazonium salt intermediate to the corresponding hydrazine. google.com A key advantage is the generation of cleaner waste streams compared to stoichiometric metal reductants. google.com The process involves contacting the diazonium salt, such as benzene diazonium chloride, with a hydrogenation catalyst in the presence of hydrogen gas. google.com

The choice of catalyst is crucial for the reaction's efficiency. Common heterogeneous catalysts include precious metals supported on carbon, as well as nickel-based catalysts. google.comgoogle.com The reaction is typically carried out in an autoclave under controlled pressure and temperature. google.com For example, a patented method describes the synthesis of phenylhydrazine hydrochloride by reacting benzene diazonium chloride with a 10% palladium on carbon catalyst at a temperature of 15-35°C and a hydrogen pressure of 0.2-1.5 MPa. google.com This approach is noted for its reduced reaction steps and the generation of less complex salt wastewater, which is beneficial for environmental protection. google.com

| Catalyst System | Substrate Type | Typical Conditions | Advantages | Source |

| Palladium on Carbon (Pd/C) | Diazonium Salt | 15-35°C, 0.2-1.5 MPa H₂ | High efficiency, cleaner waste | google.com |

| Raney Nickel | Diazonium Salt | Autoclave | Cost-effective alternative | google.comgoogle.com |

| Platinum on Carbon (Pt/C) | Diazonium Salt | Autoclave | High activity | google.comgoogle.com |

| Supported Copper Catalyst | Diazonium Salt | Autoclave | Alternative to precious metals | google.comgoogle.com |

This table presents common catalytic systems used in the hydrogenation step for producing phenylhydrazines.

Furthermore, catalytic hydrogenation is extensively used for the reduction of the corresponding nitroarenes to arylamines, which are the essential precursors for the diazotization step. rsc.orgnih.gov Advanced, well-defined catalysts, such as cobalt nanoparticles encapsulated in N-doped carbon (Co@NC), have shown high conversion rates and selectivity for this transformation under mild conditions. rsc.org

Formate-Based Reduction Methods

Catalytic transfer hydrogenation (CTH) offers a compelling alternative to methods using pressurized hydrogen gas. nih.govutrgv.edu In this approach, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Formic acid and its salts, such as ammonium (B1175870) formate (B1220265) and sodium formate, are widely used as effective hydrogen donors. google.comutrgv.edunih.gov

Microwave-Assisted Synthetic Protocols for Arylhydrazines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. rsc.org This technology facilitates rapid and intense heating of polar substances, which can dramatically reduce reaction times from hours to minutes. google.comrsc.org The heating is uniform throughout the bulk of the material, which can lead to higher selectivity and cleaner reactions. google.com

In the context of arylhydrazine synthesis, microwave irradiation has been successfully applied to copper-catalyzed electrophilic amination reactions to produce arylhydrazides, which are closely related to arylhydrazines. rsc.org In one study, optimal conditions for coupling phenylboronic acid with diethyl azodicarboxylate were achieved using a copper chloride (CuCl) catalyst in acetonitrile (MeCN) at 80°C under microwave irradiation, resulting in a 99% yield in just 20 minutes. rsc.org The choice of solvent was found to have a profound impact on the reaction's success.

| Solvent | Yield (%) |

| Dichloroethane (DCE) | 78 |

| Tetrahydrofuran (THF) | 82 |

| Toluene (B28343) | 85 |

| N,N-Dimethylformamide (DMF) | 88 |

| Dimethyl sulfoxide (B87167) (DMSO) | 91 |

| Acetonitrile (MeCN) | 99 |

This interactive table shows the effect of different solvents on the yield of a microwave-assisted copper-catalyzed synthesis of an arylhydrazide, demonstrating the superior performance of acetonitrile. Data sourced from Desai et al., 2025. rsc.org

The advantages of microwave-assisted protocols, such as reduced energy consumption, smaller solvent volumes, and often higher yields, position them as a significant green chemistry approach for synthesizing arylhydrazines and their derivatives. google.comrsc.org

Environmental Considerations in Industrial-Scale Production

The industrial production of phenylhydrazine and its derivatives traditionally generates a significant amount of hazardous waste. The conventional synthesis, starting from the diazotization of an aniline (B41778) derivative, produces large volumes of strongly acidic liquid effluent. researchgate.net For every ton of phenylhydrazine hydrochloride (PHH) produced, approximately 10 tons of liquid waste can be generated. researchgate.net This waste contains residual, highly toxic, and carcinogenic phenylhydrazine, as well as various organic by-products that color the effluent. nih.govresearchgate.net

The environmental impact of these waste streams necessitates robust treatment and management strategies. Research has focused on developing methods to recycle valuable materials from the effluent. One such approach involves neutralizing the acidic waste with liquid ammonia (B1221849), which allows for the recovery of up to 90% of the residual phenylhydrazine through extraction-reextraction techniques. researchgate.net A valuable co-product of this neutralization process is ammonium salts, which can be repurposed as raw materials for compound fertilizers. researchgate.net

From a green chemistry perspective, the ideal solution is to develop synthetic routes that inherently produce less waste. Methods like the catalytic hydrogenation of diazonium salts are favored because they avoid the use of metal reductants like tin chloride, which result in problematic insoluble tin-containing by-products. google.comgoogle.com Similarly, processes that allow for the recycling of catalysts and other substances contribute to a lower environmental footprint and reduced production costs. nih.gov The environmental fate of phenylhydrazine itself is also a consideration; it is known to be released predominantly into water, where it undergoes photochemical degradation and is readily biodegradable. google.com

Optimization of Reaction Conditions for Hydrazine Formation

Solvent Effects on Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of substituted phenylhydrazines, significantly influencing both the reaction yield and selectivity. The solvent can affect the solubility of reactants and catalysts, the reaction rate, and the stability of intermediates.

In the development of advanced synthetic methods, such as the microwave-assisted synthesis of arylhydrazides, the solvent's role is particularly pronounced. A systematic study of a copper-catalyzed amination reaction revealed that polar aprotic solvents generally afford better results than nonpolar ones. rsc.org As detailed in the table in section 2.2.3, acetonitrile (MeCN) proved to be the most effective solvent, delivering a near-quantitative yield of 99%. rsc.org In contrast, solvents like dichloroethane (DCE) and toluene resulted in lower, though still respectable, yields of 78% and 85%, respectively. rsc.org This demonstrates that optimizing the solvent system is a key step in maximizing the efficiency of the synthesis.

Temperature and Reaction Time Parameters

Step 1: Nitration of an Aromatic Precursor

The initial step typically involves the nitration of a trimethyl-substituted aromatic ring. In a process analogous to the nitration of mesitylene, a trimethylanisole precursor would be reacted with a nitrating mixture. google.com The temperature must be carefully controlled to ensure selective mononitration and prevent side reactions.

Research findings indicate that the reaction temperature is maintained in a narrow, cool range. google.com The reaction mixture is then held for a specific duration to ensure the completion of the reaction before moving to the separation phase. google.com

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 20°C to 25°C | google.com |

| Post-Addition Reaction Time | 1 hour | google.com |

| Static Separation Time | 40 minutes | google.com |

Step 2: Reduction of the Nitro Group to an Amine

Following nitration, the nitroaromatic intermediate is reduced to form the corresponding aniline derivative. A common method is catalytic hydrogenation. This process involves an initial heating phase to activate the reaction, followed by hydrogenation at a significantly elevated temperature. google.com The post-reaction holding time is also crucial for ensuring the reaction goes to completion. google.com

| Parameter | Value | Source |

|---|---|---|

| Initial Warm-up Temperature | 90°C | google.com |

| Hydrogenation Temperature | 170°C | google.com |

| Post-Hydrogenation Holding Time | 2 hours | google.com |

| Static Separation Time | 1 hour | google.com |

Alternative reduction methods for nitroarenes, such as using sodium borohydride (B1222165) with a catalyst, are performed under reflux conditions, which implies a temperature equal to the boiling point of the solvent used. nih.gov Studies have shown that reducing the temperature to 50°C significantly lowers the efficiency of the reduction, and no reaction occurs at room temperature. nih.gov

Step 3: Conversion of Amine to Hydrazine via Diazotization and Reduction

The final stage involves the conversion of the 4-amino-2,3,6-trimethylanisole intermediate into the target hydrazine. This is typically a two-part process involving the formation of a diazonium salt, followed by its reduction. google.com Both parts of this process are highly temperature-sensitive.

Part A: Diazotization

The aniline derivative is first converted to a diazonium salt using reagents like sodium nitrite and hydrochloric acid. This reaction is conducted at or below freezing temperatures to ensure the stability of the diazonium salt intermediate. google.com

| Parameter | Value | Source |

|---|---|---|

| Initial Slurry Temperature | 0°C | google.com |

| Temperature During Acid Addition | Maintained below 15°C | google.com |

Part B: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine. A well-documented method uses a reducing agent like sodium dithionite. The temperature for this step must also be kept low, initially in the 10-15°C range, and not exceeding 25°C during the addition of reagents to control the exothermic reaction and ensure product stability. google.com

| Parameter | Value | Source |

|---|---|---|

| Initial Reaction Mixture Temperature | 10°C to 15°C | google.com |

| Temperature During Reagent Addition | Maintained below 25°C | google.com |

Chemical Reactivity and Derivatization of 4 Hydrazino 2,3,6 Trimethylanisole

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic chemistry that initially yields hydrazones. These intermediates can be stable compounds themselves or can undergo further reactions, particularly cyclizations, to form various heterocyclic systems. This reactivity is a cornerstone of the chemical utility of 4-Hydrazino-2,3,6-trimethylanisole.

Formation of Hydrazone Intermediates

The initial step in the reaction of 4-Hydrazino-2,3,6-trimethylanisole with a carbonyl compound is the formation of a hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is typically catalyzed by acids. nih.govsharif.edu

The general mechanism for hydrazone formation is depicted below:

Step 1: Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 4-Hydrazino-2,3,6-trimethylanisole attacks the carbonyl carbon of an aldehyde or ketone.

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Step 3: Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of the C=N double bond of the hydrazone.

The stability and reactivity of the resulting hydrazone are influenced by the substituents on both the hydrazine and the carbonyl compound. In the case of 4-Hydrazino-2,3,6-trimethylanisole, the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring can influence the electronic properties of the hydrazone.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Hydrazino-2,3,6-trimethylanisole | Aldehyde (R-CHO) | 4-((2-(R-methylene)hydrazinyl)methyl)-1-methoxy-2,3,5-trimethylbenzene | Acid catalyst |

| 4-Hydrazino-2,3,6-trimethylanisole | Ketone (R1-CO-R2) | 1-methoxy-4-((2-(R1,R2-dimethylene)hydrazinyl)methyl)-2,3,5-trimethylbenzene | Acid catalyst |

Cyclization Reactions Towards Heterocyclic Systems

The hydrazone intermediates derived from 4-Hydrazino-2,3,6-trimethylanisole are valuable precursors for the synthesis of various heterocyclic compounds. The specific heterocyclic system formed depends on the nature of the carbonyl compound used and the reaction conditions.

The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. nih.govwikipedia.org The reaction proceeds through a hydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849). nih.gov

In the context of 4-Hydrazino-2,3,6-trimethylanisole, its reaction with a suitable cyclic ketone, such as a substituted indanone, can lead to the formation of complex indenoindole derivatives. For instance, the synthesis of 5,10-dihydro-8-methoxy-6,7,9-trimethylindeno-[1,2-b]indole would likely involve the reaction of 4-Hydrazino-2,3,6-trimethylanisole with an appropriately substituted indanone. The electron-donating methoxy and trimethyl groups on the phenylhydrazine ring are expected to influence the regioselectivity of the cyclization. Peculiarities in Fischer indole synthesis have been observed with methoxy-substituted phenylhydrazones, sometimes leading to abnormal products. nih.gov

The general steps for the formation of an indenoindole derivative via a Fischer-type synthesis are:

Hydrazone Formation: Reaction of 4-Hydrazino-2,3,6-trimethylanisole with a cyclic ketone (e.g., a substituted indanone).

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The hydrazone tautomerizes to an enamine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent loss of ammonia to form the final indole ring system.

| Hydrazine Derivative | Carbonyl Compound | Product | Catalyst |

| Phenylhydrazine | Substituted Acetophenone | Substituted 2-Phenyl-1H-indole | Polyphosphoric acid researchgate.net |

| o,m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Methyl indolenine | Acetic acid nih.gov |

| 4-Hydrazino-2,3,6-trimethylanisole | Substituted Indanone | 5,10-dihydro-8-methoxy-6,7,9-trimethylindeno-[1,2-b]indole (hypothetical) | Acid catalyst (e.g., PPA, HCl) |

Pyrazole (B372694) and indazole ring systems can be synthesized from arylhydrazines through condensation reactions with appropriate dicarbonyl or related synthons.

Pyrazole Synthesis: The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. jk-sci.com For 4-Hydrazino-2,3,6-trimethylanisole, reaction with a 1,3-dicarbonyl compound would lead to the formation of a pyrazole ring. The regioselectivity of the condensation is dependent on the reaction conditions and the nature of the substituents on both reactants.

Indazole Synthesis: Indazoles, or benzopyrazoles, can be synthesized through various methods involving arylhydrazines. One common approach is the reaction of an o-acylphenylhydrazine, which can be prepared in situ, followed by cyclization. Another method involves the reaction of arylhydrazines with compounds that can provide a two-carbon unit to form the pyrazole ring fused to the benzene (B151609) ring. nih.govorganic-chemistry.org The synthesis of indazoles can be achieved through the reaction of o-fluorobenzaldehydes and their oximes with hydrazine. nih.govresearchgate.net

| Arylhydrazine | Reagent | Heterocyclic Product |

| Phenylhydrazine | 1,3-Dicarbonyl Compound | Substituted Pyrazole jk-sci.com |

| 2-Bromobenzonitrile & Hydrazine Derivative | - | 3-Aminoindazole organic-chemistry.org |

| o-Fluorobenzaldehyde & Hydrazine | - | Indazole nih.govresearchgate.net |

Nucleophilic Reactions of the Hydrazine Moiety

The hydrazine group in 4-Hydrazino-2,3,6-trimethylanisole possesses two nucleophilic nitrogen atoms. The terminal nitrogen is generally more nucleophilic and is the primary site of reaction in many cases.

Formation of Hydrazides through Carboxylic Acid Activation

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazino group. They are typically synthesized by the acylation of hydrazines. wustl.edu The reaction of 4-Hydrazino-2,3,6-trimethylanisole with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, will lead to the formation of the corresponding hydrazide.

The reaction proceeds via a nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The terminal nitrogen atom of 4-Hydrazino-2,3,6-trimethylanisole attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative.

Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the leaving group (e.g., chloride from an acid chloride) and the formation of the hydrazide.

The acylation can sometimes occur at both nitrogen atoms, leading to diacylphenylhydrazines, depending on the reaction conditions and the nature of the acylating agent. wustl.edu

| Hydrazine | Acylating Agent | Product |

| Phenylhydrazine | Acid Anhydride | Acid Phenylhydrazide wustl.edu |

| Hydrazide | Acetic Acid/Formic Acid | Acetylated/Formylated Hydrazide nih.gov |

| 4-Hydrazino-2,3,6-trimethylanisole | Activated Carboxylic Acid (e.g., R-COCl) | N'-(4-methoxy-2,3,6-trimethylphenyl)alkanehydrazide |

Electrophilic Aromatic Substitution Patterns on the Trimethylanisole Core

The introduction of electrophiles to the aromatic ring of 4-Hydrazino-2,3,6-trimethylanisole is a critical step in the synthesis of various derivatives. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the benzene ring: a methoxy group and three methyl groups.

Regioselectivity Influences of Methoxy and Methyl Substituents in Related Anisoles

The directing effects of methoxy and methyl groups in electrophilic aromatic substitution (EAS) are well-established. Both are activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene, and are ortho, para-directors. commonorganicchemistry.com

The methoxy group (-OCH₃) is a powerful activating group due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring. This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. commonorganicchemistry.com The inductive effect of the electronegative oxygen atom, which withdraws electron density, is weaker than the resonance effect.

Methyl groups (-CH₃) are also activating and ortho, para-directing, primarily through an inductive effect, where the alkyl group donates electron density to the ring. Hyperconjugation also contributes to the stabilization of the intermediate carbocation formed during the substitution. commonorganicchemistry.com

In polysubstituted benzenes like 2,3,6-trimethylanisole, the final position of substitution is determined by the combined directing and steric effects of all substituents. The powerful ortho, para-directing effect of the methoxy group will be a dominant factor. However, the presence of methyl groups at the 2, 3, and 6 positions introduces significant steric hindrance around the methoxy group, which can influence the regioselectivity of incoming electrophiles. For instance, in the chlorination of 3,5-dichloro-2,4,6-trimethylanisole, the reaction leads to the formation of cyclohexadienones, indicating that under certain conditions, substitution can be complex and may not follow simple aromatic substitution patterns. acs.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

Reductive Transformations of Derivatives

Derivatives of 4-Hydrazino-2,3,6-trimethylanisole, particularly those containing nitro groups, can undergo various reductive transformations to yield other valuable compounds, such as amines. The reduction of nitroarenes is a fundamental reaction in organic synthesis.

A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are often highly efficient and can be carried out under mild conditions. For example, the catalytic transfer hydrogenation of o-nitroanisole to o-anisidine (B45086) has been successfully achieved using Pd/C as a catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. researchgate.net

Other reagents can also be employed for the reduction of nitro groups. These include metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org These methods are particularly useful when other functional groups sensitive to catalytic hydrogenation are present in the molecule. The choice of reducing agent can be critical for achieving chemoselectivity, especially in complex molecules. For instance, sodium sulfide (B99878) can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction of aliphatic nitro compounds can also be achieved using reagents like lithium aluminum hydride (LiAlH₄), which typically reduces them to amines. However, for aromatic nitro compounds, LiAlH₄ can lead to the formation of azo compounds. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic Hydrogenation | Highly efficient, but can also reduce other functional groups. |

| H₂/Raney Ni | Catalytic Hydrogenation | Useful when dehalogenation is a concern. |

| Fe/Acid (e.g., HCl, Acetic Acid) | Metal-Acid Reduction | Mild and can be chemoselective. |

| SnCl₂/HCl | Metal-Acid Reduction | A classic method for nitro group reduction. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used in aqueous solutions. |

Applications of 4 Hydrazino 2,3,6 Trimethylanisole in Complex Organic Synthesis

Building Block for Polycyclic Aromatic Nitrogen Heterocycles

Substituted arylhydrazines are instrumental in the synthesis of polycyclic aromatic nitrogen heterocycles, with the Fischer indole (B1671886) synthesis being a classic example. However, the utility of compounds like 4-Hydrazino-2,3,6-trimethylanisole extends to the formation of other important heterocyclic systems, such as carbazoles.

One notable method for carbazole (B46965) synthesis is the Borsche–Drechsel cyclization . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with a cyclohexanone (B45756) derivative. wikipedia.orghandwiki.org The resulting tetrahydrocarbazole can then be aromatized to yield the final carbazole product. tandfonline.comnih.gov

The reaction mechanism is understood to proceed in a manner analogous to the Fischer indole synthesis. wikipedia.orghandwiki.org The arylhydrazone undergoes an acid-catalyzed tautomerization to an enamine, which then undergoes a handwiki.orghandwiki.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the tetrahydrocarbazole ring system.

In the context of 4-Hydrazino-2,3,6-trimethylanisole, its reaction with cyclohexanone would be expected to yield a correspondingly substituted tetrahydrocarbazole. The trimethyl and methoxy (B1213986) groups on the aromatic ring would influence the electronic and steric properties of the final carbazole product. The general scheme for this reaction is presented below:

Table 1: Borsche-Drechsel Cyclization for Carbazole Synthesis

| Reactants | Conditions | Product |

|---|---|---|

| Phenylhydrazine (B124118), Cyclohexanone | Acid catalyst (e.g., HCl, H₂SO₄), Heat | Tetrahydrocarbazole |

| Substituted Phenylhydrazine, Cyclohexanone | Acid catalyst, Heat | Substituted Tetrahydrocarbazole |

This table is based on the general principles of the Borsche-Drechsel cyclization. wikipedia.orghandwiki.orgtandfonline.comnih.gov

Carbazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. niscpr.res.inresearchgate.netresearchgate.nettandfonline.comnih.gov The ability to synthesize substituted carbazoles from readily available precursors like 4-Hydrazino-2,3,6-trimethylanisole opens avenues for the development of novel therapeutic agents.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The hydrazine (B178648) functional group is a key pharmacophore present in numerous biologically active compounds. Arylhydrazines, including 4-Hydrazino-2,3,6-trimethylanisole, serve as crucial starting materials for the synthesis of various heterocyclic scaffolds with significant pharmacological importance.

One such class of compounds is the pyridazinones . These six-membered nitrogen-containing heterocycles are known to exhibit a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. benthamdirect.comsarpublication.comsarpublication.comnih.gov The synthesis of pyridazinones can be achieved through the condensation of arylhydrazines with appropriate dicarbonyl compounds, such as γ-ketoacids or their esters. ingentaconnect.comresearchgate.net For instance, the reaction of an arylhydrazine with a 3-aroylpropionic acid derivative in the presence of a suitable catalyst can lead to the formation of a 6-aryl-3(2H)-pyridazinone. ingentaconnect.com

The substituents on the arylhydrazine play a crucial role in modulating the pharmacological profile of the resulting pyridazinone derivatives. sarpublication.com Therefore, 4-Hydrazino-2,3,6-trimethylanisole, with its specific substitution pattern, could be a valuable precursor for generating novel pyridazinone-based drug candidates.

Furthermore, arylhydrazines are fundamental to the Fischer indole synthesis , a cornerstone reaction in medicinal chemistry for creating indole-based scaffolds. researchgate.netnih.govnih.gov Indole derivatives are prevalent in a vast array of natural products and synthetic drugs, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties. The reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions leads to the formation of a substituted indole. The nature and position of the substituents on the arylhydrazine ring directly impact the structure and biological activity of the resulting indole. researchgate.netnih.gov

Table 2: Synthesis of Pharmacologically Relevant Scaffolds from Arylhydrazines

| Scaffold | Synthetic Method | Key Reactants | Pharmacological Relevance |

|---|---|---|---|

| Pyridazinones | Condensation/Cyclization | Arylhydrazine, γ-Ketoacid/Ester | Cardiovascular, Anti-inflammatory, Anticancer benthamdirect.comsarpublication.comsarpublication.comnih.gov |

| Indoles | Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Anti-inflammatory, Analgesic, Anticancer researchgate.netnih.govnih.gov |

Design and Synthesis of Novel Substituted Hydrazine Derivatives for Specific Chemical Targets

The reactivity of the hydrazine moiety in 4-Hydrazino-2,3,6-trimethylanisole allows for its derivatization into a wide range of novel substituted hydrazine derivatives. These derivatives can be designed to target specific chemical or biological entities.

A common reaction of hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. Arylhydrazones are versatile intermediates in organic synthesis and can be further transformed into various heterocyclic compounds. nih.gov The reaction of 4-Hydrazino-2,3,6-trimethylanisole with different carbonyl compounds would generate a library of hydrazones with varying substituents, each with potentially unique chemical properties and reactivity.

Moreover, the hydrazine group can undergo acylation to form hydrazides . Aryl hydrazides are also important precursors in the synthesis of various bioactive molecules and have been shown to possess anticancer activity. nih.gov The synthesis of aryl hydrazide analogues based on naturally occurring bioactive hydrazines has been a successful strategy in drug discovery. nih.gov

The generation of aryl radicals from arylhydrazines using catalytic iodine in the air has also been reported as an efficient method for the arylation of various substrates, such as 1,4-naphthoquinones. acs.orgnih.gov This methodology could potentially be applied to 4-Hydrazino-2,3,6-trimethylanisole to generate a corresponding aryl radical for use in C-C bond-forming reactions.

The synthesis of various alkyl, aryl, and heteroaryl substituted hydrazines has been explored, and these compounds have demonstrated a range of biological activities, including neuroprotective, antitumor, and antidepressant properties. orientjchem.org The derivatization of 4-Hydrazino-2,3,6-trimethylanisole can thus lead to the discovery of new compounds with specific and desirable chemical and biological functions.

Table 3: Derivatization of the Hydrazine Moiety

| Derivative Type | Synthetic Reaction | Potential Applications |

|---|---|---|

| Hydrazones | Condensation with Aldehydes/Ketones | Intermediates for heterocycle synthesis nih.gov |

| Hydrazides | Acylation | Precursors for bioactive molecules, anticancer agents nih.gov |

| Aryl Radicals | Oxidation (e.g., with I₂) | C-C bond formation, arylation reactions acs.orgnih.gov |

Structural Elucidation Methodologies in the Context of 4 Hydrazino 2,3,6 Trimethylanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-Hydrazino-2,3,6-trimethylanisole and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule.

In the context of hydrazino-s-triazine derivatives, ¹H and ¹³C NMR spectra are instrumental in confirming their structures. For instance, the analysis of related hydrazone derivatives of organometallic compounds relies heavily on ¹H and ¹³C NMR, alongside other spectroscopic methods, to verify the formation of the desired products.

The chemical shifts (δ) observed in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For a compound like 4-Hydrazino-2,3,6-trimethylanisole, distinct signals would be expected for the aromatic protons, the methyl protons, the methoxy (B1213986) protons, and the protons of the hydrazino group. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling patterns can reveal the connectivity between adjacent non-equivalent protons.

Similarly, ¹³C NMR spectroscopy provides a spectrum where each unique carbon atom in the molecule gives rise to a distinct signal. This is invaluable for confirming the carbon skeleton of the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and the nature of the atoms they are bonded to.

For example, in the characterization of Schiff base derivatives of 2,4-bis(hydrazino)-6-substituted-s-triazine, both ¹H and ¹³C NMR were crucial for confirming the structures of the synthesized compounds. The comparison of NMR spectra before and after a chemical reaction, such as the reaction of a probe with hydrazine (B178648) hydrate, can clearly show the structural changes that have occurred, for instance, the loss of certain chemical groups.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Structures

| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,4,6-Trimethylaniline | Aromatic H: ~6.8, NH₂: ~3.5, CH₃: ~2.1-2.2 | Aromatic C: ~120-145, CH₃: ~17-20 |

| 2,4,6-Trichlorophenylhydrazine | Aromatic H: ~7.5, NH: ~6.1, NH₂: ~4.4 | Not explicitly found |

| Hydrazone derivatives | Imine H (N=CH): ~8.58 | Not explicitly found |

Note: The data presented is for structurally related compounds and serves as an illustrative example of the type of information obtained from NMR spectroscopy. The exact chemical shifts for 4-Hydrazino-2,3,6-trimethylanisole would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-Hydrazino-2,3,6-trimethylanisole and its derivatives, MS is used to confirm the molecular formula and to gain insights into the molecule's fragmentation pattern, which aids in structural elucidation.

When a molecule is introduced into the mass spectrometer, it is ionized, typically resulting in the formation of a molecular ion (M⁺). The m/z value of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition.

In addition to the molecular ion, the molecule often fragments into smaller, charged species. The pattern of these fragment ions is characteristic of the compound's structure and can be used to identify specific substructures. For example, the analysis of trimethylsilyl (B98337) (TMS) derivatives of pyranopyrazoles by gas chromatography/mass spectrometry (GC/MS) revealed characteristic fragmentation pathways that were crucial for their characterization.

The characterization of various hydrazone derivatives, including those with potential biological activity, routinely employs mass spectrometry to confirm their identity. For instance, in the study of 2,4-bis(hydrazino)-6-substituted-1,3,5-triazine derivatives, liquid chromatography-mass spectrometry (LC-MS) was used to characterize the prepared compounds.

Table 2: Illustrative Mass Spectrometry Data for a Related Compound (2,4,6-Trichlorophenylhydrazine)

| m/z | Interpretation |

| 210, 212, 214 | Molecular ion peaks (M⁺) showing the characteristic isotopic pattern for three chlorine atoms |

| 194 |

Mechanistic Investigations and Computational Studies on 4 Hydrazino 2,3,6 Trimethylanisole Chemistry

Elucidation of Reaction Mechanisms in Hydrazine (B178648) Synthesis and Transformations

The synthesis and reactions of arylhydrazines are cornerstone transformations in organic chemistry, with mechanisms that have been the subject of extensive investigation.

Synthesis of Arylhydrazines: A primary method for synthesizing arylhydrazines is the reduction of aryldiazonium salts, which are themselves generated from anilines. This two-step process involves diazotization of the corresponding aniline (B41778) (in this case, 2,3,6-trimethylanisidine) followed by reduction. Common reducing agents include tin(II) chloride or sodium sulfite (B76179). The mechanism for the SnCl₂ reduction involves the transfer of electrons from Sn(II) to the diazonium cation, leading to the formation of the arylhydrazine.

Another significant synthetic route is the nucleophilic aromatic substitution on an activated aryl halide with hydrazine. This method is most effective when the aryl ring contains strong electron-withdrawing groups. Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for N-arylation of hydrazones. wikipedia.org

Transformations of Arylhydrazines: Arylhydrazines are versatile intermediates, most famously utilized in the Fischer indole (B1671886) synthesis . This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. wikipedia.orgbyjus.com The mechanism, first proposed by Robinson, proceeds through several key steps:

Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound. wikipedia.orgnih.gov

Tautomerization of the hydrazone to its enamine (or 'ene-hydrazine') form. nih.gov

A mit.edumit.edu-sigmatropic rearrangement of the protonated enamine, which is the crucial carbon-carbon bond-forming step. nih.govscienceinfo.com

Loss of an amine (e.g., ammonia) and subsequent aromatization to yield the final indole ring system. wikipedia.orgbyjus.com

The Wolff-Kishner reduction is another key transformation, used to deoxygenate aldehydes and ketones to their corresponding alkanes. The reaction begins with the formation of a hydrazone intermediate from the carbonyl compound and hydrazine. wikipedia.orglibretexts.org Under strongly basic conditions and heat, the hydrazone is deprotonated, and through a series of steps, extrudes nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent to yield the alkane. libretexts.orgbyjus.com The evolution of the highly stable N₂ gas is a major thermodynamic driving force for this reaction. libretexts.org

Arylhydrazines can also undergo oxidation to form aryl radicals via arenediazonium salt intermediates, which can then be used in various coupling reactions, such as the synthesis of aryl iodides or aryl sulfides. nih.govorganic-chemistry.org

Theoretical Chemistry Approaches to Reaction Pathways and Intermediate Characterization

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction pathways and intermediates of hydrazine chemistry. While specific studies on 4-Hydrazino-2,3,6-trimethylanisole are not available, extensive theoretical work on related systems illuminates the governing principles.

Theoretical studies on the thermal decomposition of hydrazine (N₂H₄) have mapped out the potential energy surfaces for the formation of larger intermediates like triazane (B1202773) (N₃H₅) and tetrazane (B14724677) (N₄H₆). acs.orgnih.govresearchgate.net These calculations, often using high-level methods like CCSD(T), help determine pressure-dependent rate coefficients and identify the most favorable reaction channels under different conditions. acs.orgnih.gov For instance, such studies have shown that stabilized tetrazane formation is only significant at high pressures and low temperatures. acs.orgnih.gov

In the context of substituted arylhydrazines, DFT calculations are used to:

Analyze Reaction Intermediates: The stability and electronic structure of intermediates in reactions like the Fischer indole synthesis can be modeled. Calculations can confirm the relative energies of the hydrazone and enamine tautomers and the transition state energy of the mit.edumit.edu-sigmatropic rearrangement.

Elucidate Reaction Mechanisms: Computational studies can support or refine proposed mechanisms. For instance, in the synthesis of aryl iodides from arylhydrazines, DFT can model the proposed radical pathway, involving the formation of an arenediazonium salt and subsequent single-electron transfer (SET). acs.org

Predict Spectroscopic Properties: Theoretical calculations can predict properties like infrared (IR) spectra, which can then be compared with experimental data to confirm the structure of transient or unstable species, such as radical anions formed during electrochemical reduction. nih.gov

These computational approaches allow for the characterization of species that are difficult to isolate or observe experimentally, providing a more complete picture of the reaction landscape.

In Silico Modeling for Reactivity Prediction and Rational Design of Derivatives

In silico techniques are invaluable for predicting the reactivity and biological activity of new molecules, guiding the synthesis of derivatives with desired properties. These methods are broadly applied to hydrazine-containing scaffolds in medicinal and materials chemistry.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unair.ac.idnih.gov For hydrazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be built to guide the design of more potent compounds, for example, as antitumor agents. rsc.org These models help identify which steric and electronic fields around the molecule are crucial for its activity, thus informing future structural modifications. rsc.org Studies on benzylidene hydrazine benzamides and quinoxaline-2-oxyacetate hydrazide derivatives have successfully used QSAR to design new anticancer and antifungal agents, respectively. jppres.comnih.gov

Rational Design and Molecular Docking: Rational design involves creating new molecules based on an understanding of their interaction with a biological target. nih.govnih.gov For hydrazine derivatives, this often involves molecular docking simulations, where the compound is computationally placed into the active site of a target protein (e.g., an enzyme or receptor). nih.govnih.gov

This process allows researchers to:

Predict the binding mode and affinity of a molecule.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org

Screen virtual libraries of compounds to prioritize those with the highest predicted activity for synthesis.

For example, thiazolylhydrazine-piperazine derivatives were designed and evaluated as inhibitors of monoamine oxidase (MAO), a key neurological drug target. nih.gov Molecular docking helped to understand the binding modes of the most potent compounds within the MAO-A active site. nih.gov Similarly, in silico studies have been used to design hydrazone derivatives as potential inhibitors of enzymes crucial for viral replication or as antifungal agents targeting succinate (B1194679) dehydrogenase. nih.govrsc.org

The predictive power of these in silico methods is summarized in the table below, showcasing their application in the development of bioactive hydrazine derivatives.

| In Silico Technique | Application Example | Key Findings | Reference(s) |

| 2D-QSAR | Insecticidal Cholesterol-Based Hydrazones | Identified key molecular descriptors (e.g., Mor06u, RDF085v) influencing insecticidal activity. | nih.gov |

| 3D-QSAR (CoMFA) | Antitumor Quinazolinone-Hydrazone Derivatives | Constructed a predictive model to guide structural modifications for enhanced activity against cancer cell lines. | rsc.org |

| Molecular Docking | MAO-A Inhibitors (Thiazolylhydrazine-piperazines) | Elucidated binding modes in the enzyme's active site, explaining the high potency of lead compounds. | nih.gov |

| ADMET Prediction | Anti-CHIKV Hydrazide Derivatives | Assessed pharmacokinetic properties, confirming drug-likeness according to Lipinski's rule. | rsc.org |

| DFT & Molecular Docking | Antifungal Arylhydrazine Analogs | Demonstrated that lead compounds inhibit the SDH enzyme and affect mycelium membrane integrity. | nih.gov |

These computational tools significantly accelerate the discovery process, allowing for the rational design of novel hydrazine derivatives with optimized properties for various applications.

Q & A

Q. What computational methods predict the metabolic stability of 4-Hydrazino-2,3,6-trimethylanisole derivatives?

- Methodological Answer: Use ADMET Predictor (Simulations Plus) to estimate hepatic clearance and CYP450 inhibition. MD simulations (GROMACS) model interactions with metabolizing enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.